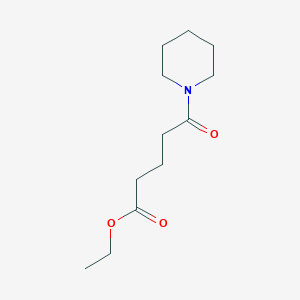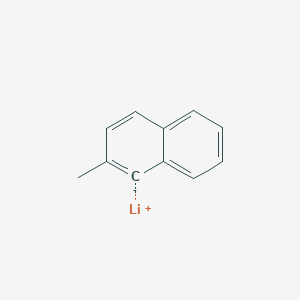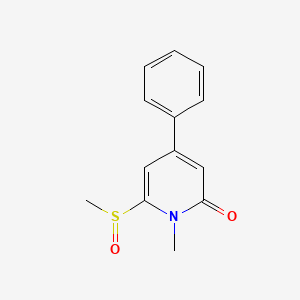
6-(Methanesulfinyl)-1-methyl-4-phenylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methanesulfinyl)-1-methyl-4-phenylpyridin-2(1H)-one is a compound of interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methanesulfinyl)-1-methyl-4-phenylpyridin-2(1H)-one typically involves the introduction of the methanesulfinyl group to a pre-formed pyridinone ring. One common method includes the reaction of a suitable pyridinone precursor with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Methanesulfinyl)-1-methyl-4-phenylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: Reduction of the methanesulfinyl group can yield the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanesulfinyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can react with the methanesulfinyl group under mild conditions.
Major Products Formed
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfide.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
6-(Methanesulfinyl)-1-methyl-4-phenylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Methanesulfinyl)-1-methyl-4-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets. The methanesulfinyl group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules. These interactions can modulate biochemical pathways and cellular processes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A related compound with a similar methanesulfonyl group but different reactivity and applications.
6-Methanesulfinyl-1H-indole: Another compound with a methanesulfinyl group, used in different research contexts.
Uniqueness
6-(Methanesulfinyl)-1-methyl-4-phenylpyridin-2(1H)-one is unique due to its specific combination of functional groups and the resulting chemical properties
Properties
CAS No. |
71906-31-5 |
|---|---|
Molecular Formula |
C13H13NO2S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
1-methyl-6-methylsulfinyl-4-phenylpyridin-2-one |
InChI |
InChI=1S/C13H13NO2S/c1-14-12(15)8-11(9-13(14)17(2)16)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
OYMXFMZBCHJJBZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=CC1=O)C2=CC=CC=C2)S(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


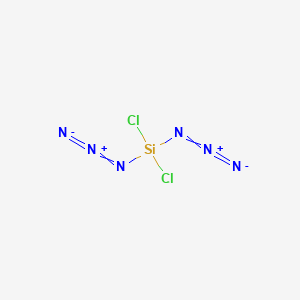
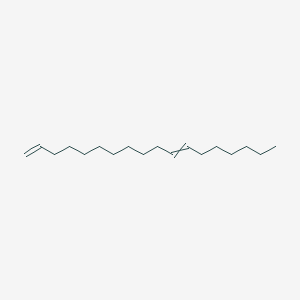
![Fluoro[tris(trifluoromethyl)]germane](/img/structure/B14478157.png)


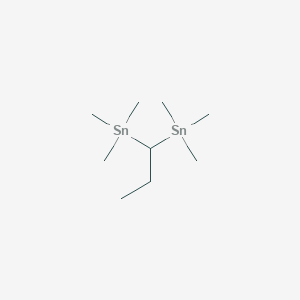
![7-Chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine](/img/structure/B14478188.png)



![5-Methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one](/img/structure/B14478213.png)
